4-Vinylbenzaldehyde

Description

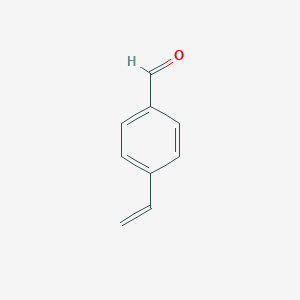

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFNGLBSVFKILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30029-79-9 | |

| Record name | Benzaldehyde, 4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30029-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70170769 | |

| Record name | 4-Vinylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1791-26-0 | |

| Record name | 4-Vinylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001791260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Vinylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76025X541R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Vinylbenzaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzaldehyde, also known by its synonyms 4-formylstyrene and p-vinylbenzaldehyde, is a bifunctional organic compound featuring both a vinyl group and an aldehyde group attached to a benzene ring.[1][2] This unique structure makes it a valuable intermediate and building block in a wide array of applications, including organic synthesis, polymer chemistry, and the manufacturing of fine chemicals and pharmaceuticals.[1] Its ability to undergo reactions at both the vinyl and aldehyde moieties allows for the synthesis of complex molecules and polymers with tailored properties.[3] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] Its structure consists of a vinyl group (-CH=CH₂) and a formyl group (-CHO) at the para position of a benzene ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O | [3] |

| Molecular Weight | 132.16 g/mol | [2] |

| Boiling Point | 92-93 °C at 14 Torr | [3] |

| Density | 1.036 g/cm³ at 25 °C | [3] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

Spectroscopic Data

The structural characterization of this compound is typically achieved through various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to aldehydic, aromatic, and vinyl protons. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and vinyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), C=C stretch of the vinyl group, and aromatic C-H and C=C vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

A common and effective method for the synthesis of this compound is the Wittig reaction. This method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[4]

Synthesis of this compound via Wittig Reaction

This protocol outlines the synthesis of this compound starting from 4-chloromethylstyrene and triphenylphosphine, followed by reaction with formaldehyde.

Materials:

-

4-Chloromethylstyrene

-

Triphenylphosphine

-

Anhydrous toluene

-

Strong base (e.g., n-butyllithium or sodium amide)

-

Formaldehyde (aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Preparation of the Phosphonium Salt:

-

In a round-bottom flask, dissolve 4-chloromethylstyrene and an equimolar amount of triphenylphosphine in anhydrous toluene.

-

Reflux the mixture with stirring for several hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.[5]

-

-

Formation of the Ylide and Reaction with Formaldehyde:

-

Suspend the dried phosphonium salt in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath and add a slight excess of a strong base (e.g., n-butyllithium) dropwise with stirring. The formation of the ylide is often indicated by a color change.

-

To the resulting ylide solution, add an excess of an aqueous solution of formaldehyde dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[6][7] The fractions can be monitored by thin-layer chromatography.[8]

-

Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

-

Polymerization: The vinyl group allows for polymerization and copolymerization to produce functional polymers with pendant aldehyde groups. These polymers can be further modified for various applications.[1]

-

Organic Synthesis: The aldehyde group can undergo a wide range of reactions, including oxidation, reduction, and condensation, to introduce new functional groups. It serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]

-

Cross-linking Agent: Due to its reactive vinyl group, it can be used as a cross-linking agent in the production of polymers and resins, enhancing their thermal and mechanical properties.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

References

- 1. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]

- 2. CAS 1791-26-0: 4-VINYL-BENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 3. Cas 1791-26-0,4-VINYL-BENZALDEHYDE | lookchem [lookchem.com]

- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. magritek.com [magritek.com]

An In-depth Technical Guide to 4-Vinylbenzaldehyde (CAS Number: 1791-26-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Vinylbenzaldehyde (also known as 4-formylstyrene), a versatile bifunctional organic compound with significant applications in polymer chemistry, organic synthesis, and as a precursor for bioactive molecules. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, analyzes its spectroscopic characteristics, and explores its role in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its structure features both a reactive aldehyde group and a polymerizable vinyl group, making it a valuable building block in the synthesis of a wide range of materials and complex molecules.[2][3] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1791-26-0 | [1] |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 92-93 °C at 14 Torr | |

| Density | 1.036 g/cm³ at 25 °C | |

| Solubility | Soluble in organic solvents, limited in water | [1] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the choice of method often depending on the availability of starting materials and desired scale. Common methods include the Wittig reaction, Heck reaction, and Suzuki coupling.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. For this compound, this can be achieved by reacting terephthalaldehyde with a phosphonium ylide.

Experimental Protocol: Wittig Synthesis of this compound

-

Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), terephthalaldehyde, and an appropriate anhydrous solvent (e.g., tetrahydrofuran (THF)).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add the strong base to generate the ylide, indicated by a color change.

-

Dissolve terephthalaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6][7][8] this compound can be synthesized via the Heck reaction of 4-bromobenzaldehyde with ethylene.

Experimental Protocol: Heck Reaction Synthesis of this compound

-

Materials: 4-Bromobenzaldehyde, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine or potassium carbonate), a suitable solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile), and ethylene gas.[9]

-

Procedure:

-

In a pressure vessel, combine 4-bromobenzaldehyde, the palladium catalyst, the phosphine ligand, and the base in the chosen solvent.

-

Purge the vessel with ethylene gas and then pressurize it to the desired pressure.

-

Heat the reaction mixture to the specified temperature and stir for the required duration. Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction vessel to room temperature and carefully vent the excess ethylene.

-

Filter the reaction mixture to remove the catalyst and any inorganic salts.

-

Extract the filtrate with an appropriate organic solvent and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography.

-

Suzuki Coupling

The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[10] this compound can be prepared by the Suzuki coupling of a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde or 4-iodobenzaldehyde) with a vinylboron reagent.[11]

Experimental Protocol: Suzuki Coupling Synthesis of this compound

-

Materials: 4-Bromobenzaldehyde, vinylboronic acid or a vinylboronate ester (e.g., potassium vinyltrifluoroborate), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or PdCl₂(dppf)), a base (e.g., potassium carbonate or cesium carbonate), and a solvent system (e.g., a mixture of an organic solvent like toluene, THF, or 1,4-dioxane and water).[2][11][12]

-

Procedure:

-

To a reaction flask, add 4-bromobenzaldehyde, the vinylboron reagent, the palladium catalyst, and the base.

-

Add the degassed solvent system to the flask under an inert atmosphere.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction's progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography.

-

Purification

Purification of this compound is typically achieved by column chromatography or recrystallization of its derivatives.

Column Chromatography

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for this compound.[13][14][15] A common starting point is a 9:1 to 4:1 mixture of hexanes:ethyl acetate.

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack the column.[16]

-

Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

-

Recrystallization of Derivatives

While this compound is a liquid, its solid derivatives can be purified by recrystallization.

Experimental Protocol: Recrystallization of a Solid Derivative

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[17][18] Common solvent systems include ethanol/water, hexane/ethyl acetate, or isopropanol.[10]

-

Procedure:

-

Dissolve the crude solid derivative in a minimal amount of the hot recrystallization solvent.[18]

-

If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.

-

Hot filter the solution to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[17]

-

Dry the crystals under vacuum to remove any residual solvent.

-

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Assignments |

| ¹H NMR | Aldehyde Proton (CHO): Singlet around 9.9-10.0 ppm. Aromatic Protons: Two doublets in the range of 7.5-7.9 ppm. Vinyl Protons: A multiplet (dd) for the α-proton around 6.7 ppm and two doublets for the β-protons between 5.4 and 5.9 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal around 192 ppm. Aromatic Carbons: Signals between 127 and 140 ppm. Vinyl Carbons: Signals around 117 ppm (CH₂) and 136 ppm (CH). |

| FT-IR (cm⁻¹) | C=O Stretch (Aldehyde): Strong absorption around 1700 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C=C Stretch (Vinyl): Absorption around 1630 cm⁻¹. C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.[19] |

| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 132. Major Fragments: Loss of H (m/z = 131), loss of CHO (m/z = 103), and fragments corresponding to the vinylphenyl cation. |

Applications in Drug Development and Research

This compound serves as a crucial starting material for the synthesis of various biologically active compounds. Its dual functionality allows for the introduction of diverse pharmacophores and the construction of complex molecular architectures.

Precursor for Bioactive Molecules

-

Chalcones and Stilbenes: this compound is a key precursor for the synthesis of chalcone and stilbene derivatives.[1][2][3][20][21][22][23][24] These classes of compounds are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][20][21][22][23][24] The synthesis typically involves a Claisen-Schmidt condensation with an appropriate acetophenone to yield chalcones, or further modifications to produce stilbenes.

-

Kinase Inhibitors: The benzaldehyde moiety can be incorporated into scaffolds designed to target protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[25][26] For instance, derivatives of this compound can be synthesized to act as inhibitors of protein tyrosine kinases.[25]

Signaling Pathways

The bioactive molecules synthesized from this compound can modulate various cellular signaling pathways. For example, some chalcone derivatives have been shown to induce apoptosis in cancer cells by activating caspase cascades and increasing the production of reactive oxygen species (ROS).[1] Stilbene derivatives, on the other hand, can influence pathways involved in cell cycle regulation and inflammation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may be irritating to the skin and eyes.[1]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential in both materials science and medicinal chemistry. Its dual reactivity allows for its use in a variety of synthetic transformations, leading to the creation of functional polymers and a diverse range of bioactive molecules. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their work.

References

- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, CDCl3, simulated) (NP0032344) [np-mrd.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]

- 16. web.uvic.ca [web.uvic.ca]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 20. ijddr.in [ijddr.in]

- 21. jneonatalsurg.com [jneonatalsurg.com]

- 22. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 23. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scienceopen.com [scienceopen.com]

- 25. benchchem.com [benchchem.com]

- 26. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Vinylbenzaldehyde and its Synonyms

For researchers, scientists, and professionals in drug development, 4-Vinylbenzaldehyde is a versatile organic compound with significant applications in organic synthesis, polymer chemistry, and medicinal chemistry. This guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its synonyms, such as 4-formylstyrene.

Synonyms and Identification

This compound is known by several alternative names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

-

4-Formylstyrene

-

p-Vinylbenzaldehyde

-

4-Ethenylbenzaldehyde

-

Benzaldehyde, 4-ethenyl-

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| CAS Number | 1791-26-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Aromatic | [3] |

| Boiling Point | 238.6 ± 19.0 °C at 760 mmHg | [4] |

| Melting Point | 129-131 °C | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [2][5] |

| Flash Point | 118.9 ± 7.7 °C | [4] |

| Refractive Index | 1.608 | [4] |

Experimental Protocols and Synthesis

This compound serves as a crucial building block in various chemical transformations. While specific, detailed protocols are often proprietary or published within the context of larger synthetic efforts, the following sections outline the general methodologies for key reactions involving this compound.

Synthesis of this compound via the Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[6][7][8] In the context of this compound, a plausible synthetic route involves the reaction of terephthalaldehyde with a phosphorus ylide.

General Protocol:

-

Ylide Preparation: A phosphonium salt, such as methyltriphenylphosphonium bromide, is suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon). A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature to deprotonate the phosphonium salt and form the phosphorus ylide.[7]

-

Reaction with Aldehyde: A solution of terephthalaldehyde (which has two aldehyde groups) in an anhydrous aprotic solvent is added to the ylide solution at a controlled temperature. The reaction mixture is stirred for a specified period to allow for the formation of the alkene.

-

Workup and Purification: The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate, sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography to isolate this compound.

Polymerization of this compound (4-Formylstyrene)

The vinyl group in this compound makes it a suitable monomer for polymerization, similar to styrene.[9][10] Free-radical polymerization is a common method.

General Protocol for Free-Radical Polymerization:

-

Monomer Preparation: The this compound monomer is purified to remove any inhibitors that may be present. This can be achieved by passing the monomer through a column of a suitable inhibitor remover.[9]

-

Initiation: The purified monomer is mixed with a radical initiator (e.g., benzoyl peroxide, AIBN) in a suitable solvent or in bulk (neat).[10]

-

Polymerization: The reaction mixture is heated to a specific temperature to initiate the decomposition of the initiator and start the polymerization process. The reaction is allowed to proceed for a set amount of time, during which the viscosity of the solution will increase as the polymer chains grow.[11]

-

Termination and Isolation: The polymerization is terminated, often by cooling the reaction mixture. The resulting polymer is then precipitated by adding the reaction mixture to a non-solvent, such as methanol.[9][11] The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to yield the final polymer product.

Biological Activity: Tyrosinase Inhibition

This compound has been investigated for its potential as a tyrosinase inhibitor.[3][4][5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the fields of dermatology and cosmetology.

Studies have shown that this compound can inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase.[3][4][5] Kinetic analyses have revealed that the inhibition is reversible and follows a mixed-type inhibition mechanism.[3][4][5] The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%, have been reported to be approximately 93 µM for monophenolase activity and 23 µM for diphenolase activity.[3][4]

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: A simplified workflow for the synthesis of this compound via the Wittig reaction.

Caption: A general workflow for the free-radical polymerization of this compound.

Caption: A logical diagram illustrating the inhibitory effect of this compound on tyrosinase.

References

- 1. Cas 1791-26-0,4-VINYL-BENZALDEHYDE | lookchem [lookchem.com]

- 2. Heck Reaction [organic-chemistry.org]

- 3. Inhibitory effects of this compound and 4-vinylbenzoic acid on the activity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 4-Vinylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Vinylbenzaldehyde (also known as 4-formylstyrene) in various organic solvents. Understanding the solubility characteristics of this versatile bifunctional molecule, which contains both a reactive vinyl group and an aldehyde functionality, is critical for its application in organic synthesis, polymer chemistry, and the development of novel materials and therapeutics. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for these procedures.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar aldehyde group and a nonpolar vinyl-substituted benzene ring. This structure suggests that it will exhibit good solubility in a range of organic solvents, from polar aprotic to nonpolar, while having limited solubility in highly polar protic solvents like water.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and available information for structurally similar compounds like benzaldehyde and styrene, a qualitative and estimated solubility profile can be constructed. The following table summarizes the available quantitative data for this compound and provides solubility information for analogous compounds to guide solvent selection.

| Solvent | Chemical Formula | Polarity | This compound Solubility | Benzaldehyde Solubility | Styrene Solubility | Temperature (°C) |

| Water | H₂O | High | 0.69 g/L[1] | ~3 g/L | ~0.3 g/L | 25 |

| Ethanol | C₂H₅OH | High (protic) | Soluble[2] | Miscible | Miscible | 25 |

| Diethyl Ether | (C₂H₅)₂O | Low | Soluble[2] | Miscible | Miscible | 25 |

| Acetone | (CH₃)₂CO | High (aprotic) | Expected to be soluble | Miscible | Miscible | 25 |

| Dichloromethane | CH₂Cl₂ | Medium | Expected to be soluble | Miscible | Miscible | 25 |

| Chloroform | CHCl₃ | Medium | Expected to be soluble | Miscible | Miscible | 25 |

| Ethyl Acetate | CH₃COOC₂H₅ | Medium | Expected to be soluble | Miscible | Miscible | 25 |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Expected to be soluble | Miscible | Miscible | 25 |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High (aprotic) | Expected to be soluble | Miscible | Soluble | 25 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High (aprotic) | Expected to be soluble | Miscible | Soluble | 25 |

| Hexane | C₆H₁₄ | Low | Expected to be soluble | Soluble | Miscible | 25 |

| Toluene | C₇H₈ | Low | Expected to be soluble | Miscible | Miscible | 25 |

Note: "Soluble" indicates that a significant amount of the solute dissolves, but a precise quantitative value is not available. "Miscible" indicates that the solute and solvent are soluble in all proportions. The data for benzaldehyde and styrene are provided as a reference to infer the likely solubility behavior of this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method

This is a classic and reliable method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or watch glass

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The continued presence of undissolved solid confirms that the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed pipette to avoid crystallization upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature well below the boiling point of the solvent and the melting point of this compound can be used.

-

Once the solvent is completely evaporated, place the evaporating dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.

-

Spectroscopic Method (UV-Vis)

This method is suitable for compounds that have a chromophore and can be used for more rapid solubility determination, especially for screening multiple solvents.

Objective: To determine the concentration of a saturated solution of this compound in a UV-transparent organic solvent using UV-Vis spectroscopy.

Materials:

-

This compound (high purity)

-

UV-transparent organic solvent of interest (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 to 1.3) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a small aliquot of the clear supernatant from the saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Spectroscopic (UV-Vis) Solubility Determination.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its quantitative determination. While a comprehensive set of quantitative data is not yet available, the provided information on analogous compounds and the detailed methodologies should empower researchers, scientists, and drug development professionals to effectively work with this compound and determine its solubility in specific solvent systems relevant to their applications. The use of standardized methods like the gravimetric or spectroscopic techniques will ensure the generation of accurate and reproducible solubility data, which is fundamental for process development, formulation, and quality control.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethenylbenzaldehyde, also known as 4-vinylbenzaldehyde or p-formylstyrene, is an organic compound featuring both an aldehyde and a vinyl functional group attached to a benzene ring.[1][2] This unique bifunctionality makes it a valuable intermediate and building block in organic synthesis, particularly in the production of polymers, resins, and specialized chemicals.[1][2] Its reactivity in polymerization is attributed to the vinyl group, while the aldehyde group allows for a wide range of chemical transformations such as condensation, reduction, and oxidation reactions.[1][3] An understanding of its physical properties is paramount for its effective handling, storage, and application in research and development.

This guide provides a comprehensive overview of the core physical properties of 4-ethenylbenzaldehyde, supported by experimental data and methodologies.

Core Physical and Chemical Properties

4-Ethenylbenzaldehyde is typically a colorless to pale yellow liquid with a distinct aromatic, almond-like odor.[1][2][3] The presence of the polar carbonyl group (C=O) results in significant dipole-dipole interactions between molecules, influencing properties like boiling point and solubility.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 4-ethenylbenzaldehyde.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O | [6] |

| Molecular Weight | 132.16 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [1][2][7] |

| Boiling Point | 238.6 ± 19.0 °C at 760 mmHg 92-93 °C at 14 Torr | [3][7] |

| Melting Point | 129-131 °C (Note: This value from one source seems unusually high for a liquid at room temperature and may be anomalous) | [8] |

| Density | 1.036 g/cm³ at 25 °C | [3][7] |

| Refractive Index (n²⁵/D) | 1.5960 - 1.608 | [3] |

| Solubility | Limited solubility in water (0.69 g/L at 25 °C).[1][9] Soluble in organic solvents like ethanol and ether.[1] | [1][9] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | |

| Flash Point | 118.9 ± 7.7 °C | [3] |

| LogP (Octanol-Water) | 2.12 - 2.15 | [10] |

| CAS Number | 1791-26-0 | [1] |

Experimental Protocols

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and is influenced by the strength of intermolecular forces.

Methodology: Distillation

-

Apparatus Setup: A standard simple distillation apparatus is assembled. This includes a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A sample of 4-ethenylbenzaldehyde is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The sample is gently heated. The temperature is monitored closely as it begins to boil and vapors rise into the distillation head.

-

Equilibrium Measurement: The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium. This is indicated by a stable temperature reading on the thermometer as the liquid condenses and collects in the receiving flask.

-

Pressure Correction: The atmospheric pressure is recorded. If the distillation is performed at a pressure other than standard pressure (760 mmHg), the observed boiling point is corrected using a nomograph or the Clausius-Clapeyron equation. For vacuum distillation (e.g., at 14 Torr), the pressure is controlled and monitored with a manometer.

Determination of Density

Density is the mass per unit volume and is a fundamental physical property.

Methodology: Pycnometer Method

-

Pycnometer Calibration: A pycnometer (a flask with a specific, accurately known volume) is cleaned, dried, and weighed empty (m₁).

-

Filling with Reference: The pycnometer is filled with a reference liquid of known density, typically deionized water, at a specific temperature (e.g., 25 °C). It is then weighed again (m₂). The volume (V) of the pycnometer can be calculated from the mass of the water (m₂ - m₁) and its known density at that temperature.

-

Sample Measurement: The pycnometer is emptied, cleaned, dried, and filled with 4-ethenylbenzaldehyde at the same temperature.

-

Final Weighing: The pycnometer filled with the sample is weighed (m₃).

-

Calculation: The density (ρ) of the 4-ethenylbenzaldehyde is calculated using the formula: ρ = (m₃ - m₁) / V

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property used for identification and purity assessment.

Methodology: Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of 4-ethenylbenzaldehyde are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.

Visualizations

Logical Relationships of Physical Properties

The physical properties of 4-ethenylbenzaldehyde are intrinsically linked to its molecular structure. The diagram below illustrates these relationships.

Caption: Relationship between molecular structure and physical properties.

Experimental Workflow: Boiling Point Determination

The following diagram outlines the typical workflow for determining the boiling point of a liquid sample like 4-ethenylbenzaldehyde via distillation.

Caption: Workflow for experimental boiling point determination.

References

- 1. CAS 1791-26-0: 4-VINYL-BENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. Page loading... [guidechem.com]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. This compound | C9H8O | CID 39389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-VINYL-BENZALDEHYDE CAS#: 1791-26-0 [chemicalbook.com]

- 8. Cas 1791-26-0,4-VINYL-BENZALDEHYDE | lookchem [lookchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 1791-26-0|this compound| Ambeed [ambeed.com]

An In-Depth Technical Guide to 4-Vinylbenzaldehyde: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylbenzaldehyde, also known as 4-formylstyrene, is a bifunctional organic compound featuring both a reactive vinyl group and an aldehyde functionality. This unique structure makes it a valuable building block in organic synthesis and polymer chemistry, with applications ranging from the production of specialty polymers to its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its key chemical and physical properties, and an in-depth look at its role as a mushroom tyrosinase inhibitor, a significant aspect of its biological activity.

Introduction

This compound (CAS No. 1791-26-0) is an aromatic aldehyde that has garnered significant interest in various scientific and industrial fields. Its chemical structure, C₉H₈O, combines the reactivity of a styrene moiety with that of a benzaldehyde, allowing for a wide range of chemical transformations. The vinyl group can undergo polymerization and other addition reactions, while the aldehyde group is susceptible to nucleophilic attack and oxidation-reduction reactions. This dual reactivity makes it a versatile precursor for the synthesis of complex molecules and functionalized polymers.[1][2] This guide will delve into the historical context of its discovery, explore various synthetic methodologies with detailed protocols, and elucidate its biological significance as an enzyme inhibitor.

Discovery and History

While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its synthesis and study are intrinsically linked to the broader development of organic chemistry and the exploration of functionalized styrenes. The compound was created on August 8, 2005, and last modified on December 30, 2023.[3] The exploration of vinyl-substituted aromatic compounds gained momentum in the mid-20th century with the burgeoning polymer industry. Early research likely focused on the synthesis and polymerization of various styrene derivatives to create materials with tailored properties. The synthesis of this compound would have been a logical step in this exploration, providing a monomer with a reactive handle (the aldehyde group) for post-polymerization modification or for the creation of cross-linked polymers. Its applications have since expanded into fine chemical synthesis, including for pharmaceuticals, agrochemicals, dyes, and fragrances.[2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct aromatic odor.[4] It is soluble in common organic solvents such as ethanol and ether but has limited solubility in water.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O | [5] |

| Molecular Weight | 132.16 g/mol | [3] |

| CAS Number | 1791-26-0 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 92-93 °C at 14 Torr | [5] |

| Density | 1.036 g/cm³ at 25 °C | [5] |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [4][6] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Here, we provide detailed protocols for three common and effective methods.

Sommelet Reaction of 4-Vinylbenzyl Chloride

The Sommelet reaction provides a method for converting a benzyl halide to the corresponding aldehyde using hexamine (hexamethylenetetramine).[7] This method is particularly suitable for the synthesis of aromatic aldehydes.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-vinylbenzyl chloride and hexamethylenetetramine in a molar ratio of approximately 1:1.2. The reaction should be conducted under an inert nitrogen atmosphere.

-

Formation of the Hexaminium Salt: Stir the mixture at room temperature for 2-4 hours to form the quaternary ammonium salt.

-

Hydrolysis: Add a 1:1 mixture of glacial acetic acid and water to the reaction flask. Heat the mixture to reflux for 2-3 hours.

-

Acidification and Workup: After reflux, add concentrated hydrochloric acid to the cooled mixture to hydrolyze the intermediate. The product, this compound, can then be extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The crude product is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting oil is then purified by vacuum distillation to yield pure this compound.

Oxidation of 4-Vinylbenzyl Alcohol

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. Pyridinium chlorochromate (PCC) is a common reagent for this purpose, known for its mildness and selectivity.[8]

Experimental Protocol:

-

Reagent Preparation: To a solution of 4-vinylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC, 1.2-1.5 equivalents) and an adsorbent such as Celite or silica gel.[8]

-

Reaction: Stir the suspension at room temperature under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]

-

Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filter cake is washed with additional CH₂Cl₂.

-

Purification: The combined filtrate is concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[9] In a variation of this reaction, this compound can be prepared from a suitable starting aldehyde.

Experimental Protocol (Conceptual):

A plausible, though less common, Wittig approach would involve the reaction of terephthalaldehyde monodiethyl acetal with a methylidene phosphorane (e.g., methyltriphenylphosphonium bromide and a strong base) to introduce the vinyl group, followed by acidic hydrolysis of the acetal to reveal the aldehyde functionality.

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium dropwise to generate the ylide.

-

Reaction with Aldehyde: To the resulting ylide solution, add a solution of terephthalaldehyde monodiethyl acetal in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Hydrolysis and Purification: After removing the solvent, treat the crude product with a dilute acid (e.g., 1M HCl) to hydrolyze the acetal. The resulting this compound can then be purified by column chromatography or vacuum distillation.

Biological Activity: Inhibition of Mushroom Tyrosinase

A significant aspect of the biological activity of this compound is its role as an inhibitor of mushroom tyrosinase.[10][11] Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin and other pigments.[10][11] Its inhibition is of interest for applications in cosmetics (skin whitening), food preservation (preventing browning), and medicine.

Signaling Pathway: Tyrosinase Catalysis and Inhibition

Tyrosinase catalyzes two key reactions in the melanin biosynthesis pathway: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity).[10][11] this compound has been shown to inhibit both of these activities.[10][11]

Caption: Inhibition of the tyrosinase-catalyzed melanin biosynthesis pathway by this compound.

Quantitative Data on Tyrosinase Inhibition

Kinetic studies have revealed that this compound is a reversible and mixed-type II inhibitor of mushroom tyrosinase.[10][11] The inhibitory effects are concentration-dependent. A summary of the key quantitative data is presented in Table 2.

Table 2: Inhibition of Mushroom Tyrosinase by this compound

| Parameter | Value | Reference(s) |

| Monophenolase Activity IC₅₀ | 93 µM | [10][11] |

| Diphenolase Activity IC₅₀ | 23 µM | [10][11] |

| Type of Inhibition | Reversible, Mixed-type II | [10][11] |

The lower IC₅₀ value for diphenolase activity indicates that this compound is a more potent inhibitor of the oxidation of o-diphenols compared to the hydroxylation of monophenols.[10][11]

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable tool for researchers and professionals in drug development and materials science.

-

Polymer-Supported Synthesis: The vinyl group allows for the incorporation of the aldehyde functionality into polymer backbones. These functionalized polymers can be used as solid supports for the synthesis of small molecules, facilitating purification and automation.

-

Combinatorial Chemistry: The aldehyde group serves as a versatile handle for the attachment of various molecular fragments, making it a useful building block in the generation of compound libraries for drug screening.

-

Development of Bioactive Molecules: As a tyrosinase inhibitor, this compound and its derivatives are of interest for the development of agents for treating hyperpigmentation disorders and for use in cosmetic formulations.[10][11] Its role as a precursor in the synthesis of other active pharmaceutical ingredients (APIs) is also an active area of research.[1]

-

Material Science: In material science, it is used as a monomer for producing specialty polymers with unique optical, thermal, or mechanical properties.[1]

Conclusion

This compound is a versatile and valuable chemical compound with a rich history intertwined with the development of modern organic and polymer chemistry. Its unique bifunctional nature provides a gateway to a wide array of chemical transformations, leading to its application in diverse fields. The detailed synthetic protocols provided in this guide offer practical approaches for its preparation in a laboratory setting. Furthermore, its demonstrated biological activity as a mushroom tyrosinase inhibitor highlights its potential in the development of new therapeutic and cosmetic agents. For researchers, scientists, and drug development professionals, a thorough understanding of the discovery, synthesis, and properties of this compound is crucial for harnessing its full potential in their respective fields.

Experimental Workflows

Caption: Experimental workflow for the synthesis of this compound via the Sommelet reaction.

Caption: Experimental workflow for the synthesis of this compound via oxidation of 4-vinylbenzyl alcohol.

References

- 1. tandfonline.com [tandfonline.com]

- 2. innospk.com [innospk.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chembk.com [chembk.com]

- 5. Cas 1791-26-0,4-VINYL-BENZALDEHYDE | lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Inhibitory effects of this compound and 4-vinylbenzoic acid on the activity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-Vinylbenzaldehyde

This guide provides a comprehensive overview of the spectroscopic data for 4-Vinylbenzaldehyde (also known as 4-formylstyrene), a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.97 | Singlet | - | Aldehyde proton (-CHO) |

| 7.85 | Doublet | 8.2 | Aromatic protons (ortho to -CHO) |

| 7.55 | Doublet | 8.2 | Aromatic protons (ortho to vinyl) |

| 6.75 | Doublet of Doublets | 17.6, 10.9 | Vinylic proton (-CH=CH₂) |

| 5.90 | Doublet | 17.6 | Vinylic proton (trans to phenyl) |

| 5.45 | Doublet | 10.9 | Vinylic proton (cis to phenyl) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 191.9 | Aldehyde Carbonyl (C=O) |

| 140.5 | Aromatic Carbon (C-CH=CH₂) |

| 136.1 | Aromatic Carbon (C-CHO) |

| 135.9 | Vinylic Carbon (-C H=CH₂) |

| 130.1 | Aromatic Carbons (CH, ortho to -CHO) |

| 127.0 | Aromatic Carbons (CH, ortho to vinyl) |

| 117.1 | Vinylic Carbon (-CH=C H₂) |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1580 | Medium-Strong | Aromatic C=C Stretch |

| ~1630 | Medium | Vinylic C=C Stretch |

| ~990, ~910 | Strong | Vinylic C-H Bending (out-of-plane) |

| ~830 | Strong | para-disubstituted Aromatic C-H Bending |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 132 | High | [M]⁺ (Molecular Ion) |

| 131 | Base Peak | [M-H]⁺ |

| 103 | Medium | [M-CHO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

The spectral width is set to encompass the expected range of carbon chemical shifts (0-200 ppm).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: A dilute solution (1-5%) of the compound is prepared in a suitable solvent (e.g., CCl₄ or CS₂) and placed in a liquid IR cell.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the salt plates (or the solvent-filled cell) is recorded.

-

The sample is placed in the beam path and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron Ionization (EI) is a common ionization technique for this type of molecule.

-

Data Acquisition:

-

The sample is introduced into the ion source where it is vaporized and bombarded with high-energy electrons (typically 70 eV).

-

The resulting positively charged ions and fragments are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide on the Reactivity of Vinyl and Aldehyde Groups in 4-Vinylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylbenzaldehyde (4-VBA) is a bifunctional molecule of significant interest in organic synthesis and materials science, featuring both a reactive aldehyde and a polymerizable vinyl group. This technical guide provides a comprehensive analysis of the chemoselectivity and reactivity of these two functional moieties. Through a detailed examination of various reaction conditions, this document serves as a resource for researchers, scientists, and drug development professionals, enabling the strategic design of synthetic pathways that leverage the unique chemical properties of 4-VBA. This guide summarizes quantitative data, presents detailed experimental protocols for key transformations, and utilizes visualizations to illustrate reaction pathways and experimental workflows.

Introduction

The selective transformation of one functional group in the presence of another is a cornerstone of modern organic synthesis. This compound (4-VBA), with its aldehyde and vinyl functionalities, presents a versatile platform for a myriad of chemical reactions. The vinyl group, an electron-donating moiety, influences the reactivity of the aromatic aldehyde, while the aldehyde group, being electron-withdrawing, impacts the reactivity of the vinyl group. Understanding the delicate balance of their reactivities is crucial for achieving desired chemical transformations with high selectivity and yield. This guide explores the chemoselective reactions of 4-VBA, providing a framework for its application in the synthesis of complex molecules and functional polymers.

Reactivity of the Aldehyde Group

The aldehyde group in 4-VBA is susceptible to a wide range of nucleophilic addition and oxidation reactions. The vinyl group at the para position exerts a modest electron-donating effect through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, the aldehyde remains a highly reactive functional group.

Chemoselective Reduction of the Aldehyde Group

The selective reduction of the aldehyde in the presence of the vinyl group can be achieved using specific reducing agents.

| Reaction | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Aldehyde Reduction | NaBH4/Na2C2O4 | Water | Room Temp. | 1.5 | 4-Vinylbenzyl alcohol | >95 (for benzaldehyde) | [1] |

Experimental Protocol: Selective Reduction of the Aldehyde Group

This protocol is a general procedure for the selective reduction of an aldehyde in the presence of a less reactive group, adapted for 4-VBA.

-

Materials: this compound, Sodium borohydride (NaBH4), Sodium oxalate (Na2C2O4), Water, Diethyl ether, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in water.

-

Add sodium oxalate (3 equivalents) to the solution and stir.

-

Cool the mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-vinylbenzyl alcohol.

-

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. In the case of 4-VBA, this reaction proceeds at the aldehyde functionality without affecting the vinyl group.

| Reaction | Reagent(s) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Wittig Olefination | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 2 | 4-Vinylstyrene | Not specified |[2] |

Experimental Protocol: Wittig Reaction with this compound

This protocol describes a general procedure for the Wittig reaction.

-

Materials: this compound, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add n-BuLi (1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography.

-

Reactivity of the Vinyl Group

The vinyl group of 4-VBA is susceptible to various addition reactions and polymerization. Its reactivity is influenced by the electron-withdrawing nature of the para-aldehyde group, which can activate the double bond towards nucleophilic attack.

Chemoselective Hydrogenation of the Vinyl Group

Catalytic hydrogenation can be tailored to selectively reduce the vinyl group while leaving the aldehyde group intact.

| Reaction | Catalyst | Solvent | Pressure (MPa H2) | Temperature (°C) | Time (h) | Product | Conversion (%) | Selectivity (%) | Reference |

| Vinyl Hydrogenation | Pd-PW12 | Cyclohexane | 1.0 | 25 | 1 | 4-Ethylbenzaldehyde | 100 | >99 | [3] |

| Vinyl Hydrogenation | 10% Pd/C | Cyclohexane | 1.0 | 25 | 1 | 4-Ethylbenzaldehyde & 4-Ethylbenzyl alcohol | 100 | ~50 (for 4-ethylbenzaldehyde) | [3] |

Experimental Protocol: Selective Hydrogenation of the Vinyl Group

-

Materials: this compound, Pd-PW12 catalyst, Cyclohexane, Hydrogen gas.

-

Procedure:

-

In a high-pressure reactor, dissolve this compound (0.5 mmol) in cyclohexane (10 mL).

-

Add the Pd-PW12 catalyst (5 mg).

-

Pressurize the reactor with hydrogen gas (1.0 MPa).

-

Stir the reaction mixture at 25 °C for 1 hour.

-

After the reaction, carefully depressurize the reactor.

-

Filter the catalyst and concentrate the filtrate to obtain 4-ethylbenzaldehyde.[3]

-

Heck Reaction

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, can be utilized to functionalize the vinyl group of 4-VBA.

| Reaction | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Heck Coupling | Iodobenzene | Pd(OAc)2 | Et3N | DMF | 100 | 24 | (E)-4-Formylstilbene | Not specified |[4][5] |

Experimental Protocol: Heck Reaction of this compound

This protocol is a general procedure for the Heck reaction.

-

Materials: this compound, Iodobenzene, Palladium(II) acetate (Pd(OAc)2), Triethylamine (Et3N), N,N-Dimethylformamide (DMF), Diethyl ether, Water.

-

Procedure:

-

In a Schlenk flask, combine this compound (1.2 equivalents), iodobenzene (1 equivalent), Pd(OAc)2 (2 mol%), and triethylamine (1.5 equivalents) in DMF.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture at 100 °C for 24 hours under an inert atmosphere.

-

After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield (E)-4-formylstilbene.

-

Michael Addition

The vinyl group of 4-VBA, being conjugated with the aromatic ring and the electron-withdrawing aldehyde group, can act as a Michael acceptor.

| Reaction | Nucleophile | Catalyst/Base | Solvent | Product | Reference |

| Michael Addition | Malonates, Nitroalkanes | Base | Protic or Aprotic | 3-(4-Formylphenyl) derivative | [6][7] |

Experimental Protocol: Michael Addition to this compound

This is a general protocol for a Michael addition reaction.

-

Materials: this compound, Diethyl malonate, Sodium ethoxide, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide (catalytic amount) in ethanol.

-

Add diethyl malonate (1.1 equivalents) to the solution and stir.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the reaction with a dilute acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

-

Purify the product by column chromatography.

-

Visualization of Reaction Pathways and Workflows

Chemoselective Reactions of this compound

Caption: Chemoselective reactions of this compound.

Experimental Workflow for a Generic Reaction

Caption: A generic experimental workflow for organic synthesis.

Logical Relationship of Reactivity

Caption: Logical relationship of the reactivity of functional groups in 4-VBA.

Conclusion

This compound is a versatile building block whose reactivity can be precisely controlled to favor transformations at either the aldehyde or the vinyl group. The chemoselectivity is dictated by the choice of reagents and reaction conditions. Mild reducing agents can selectively target the aldehyde, while specific catalytic systems can hydrogenate the vinyl group. The aldehyde readily undergoes nucleophilic additions like the Wittig reaction, and the vinyl group is amenable to palladium-catalyzed cross-coupling reactions such as the Heck reaction, as well as Michael additions. This guide provides the foundational knowledge, including quantitative data and detailed protocols, necessary for the strategic utilization of this compound in complex synthetic endeavors, empowering researchers in drug development and materials science to harness its full potential.

References

- 1. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Michael Addition [organic-chemistry.org]